6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phenol.
Reaction Conditions: The phenol is reacted with a naphthalene derivative under specific conditions, often involving a catalyst such as an acid or base.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Phenoxy-1,2,3,4-tetrahydronaphthalene: A similar compound with a different degree of saturation.
6-Phenoxy-2-naphthol: A hydroxylated derivative with different chemical properties.
Uniqueness
6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific structure, which influences its reactivity and potential applications. The presence of the phenoxy group and the dihydronaphthalene ring system distinguishes it from other naphthalenones.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-phenoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C16H14O2/c17-14-8-6-13-11-16(9-7-12(13)10-14)18-15-4-2-1-3-5-15/h1-5,7,9,11H,6,8,10H2 |
InChI Key |
PUGHZDHFZGRDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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